1-[(4-Chlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol
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Overview
Description
1-[(4-Chlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol is a synthetic organic compound characterized by its complex structure, which includes chlorinated aromatic rings and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Sulfonyl Chloride: The initial step involves the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride. This is then reacted with sulfur dioxide and chlorine to produce 4-chlorobenzylsulfonyl chloride.
Coupling Reaction: The 4-chlorobenzylsulfonyl chloride is then reacted with 3,4-dichlorophenylacetone in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[(4-Chlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(4-Chlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The chlorinated aromatic rings may also play a role in binding to specific sites within biological systems.
Comparison with Similar Compounds
- 1-[(4-Methylbenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol
- 1-[(4-Bromobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol
Comparison: Compared to its analogs, 1-[(4-Chlorobenzyl)sulfonyl]-2-(3,4-dichlorophenyl)-2-propanol is unique due to the presence of the 4-chlorobenzyl group, which may confer distinct chemical and biological properties. The chlorinated aromatic rings enhance its reactivity and potential for forming specific interactions with biological targets.
This compound’s unique combination of functional groups makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-2-(3,4-dichlorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3O3S/c1-16(20,12-4-7-14(18)15(19)8-12)10-23(21,22)9-11-2-5-13(17)6-3-11/h2-8,20H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGDMRSUUDBIQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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